3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various techniques and reagents, and often requires careful control of conditions such as temperature and pH .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include looking at what products are formed, the conditions needed for the reaction, and the mechanism by which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and the functional groups present .Scientific Research Applications
Synthesis of Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and Hygrine
A concise method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, important intermediates for tropane alkaloids, has been developed. This method leverages the key intermediate N-methylpyrrolinium cation, demonstrating the compound's utility in efficient synthetic pathways (Ma et al., 2020).
Stereochemical Transformations
The stereospecific 1,3-dipolar cycloaddition of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile to N-methyl(methaniminio)-N-methylide showcases the compound's involvement in producing ethoxy- and trifluoromethyl-substituted pyrrolidines, highlighting its contribution to exploring stereochemistry in organic synthesis (Volkonskii et al., 2018).
Oxidative Cyclizations
Research on manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles has provided valuable insights into synthesizing heterocyclic compounds. This research illustrates the compound's role in facilitating the formation of dihydrofuran carbonitriles containing heterocycles, thus contributing to the synthetic repertoire of heterocyclic chemistry (Yılmaz et al., 2005).
Heterocyclic Compounds Synthesis
The compound's utility in synthesizing heterocyclic compounds derived from it, as discussed in a review, underscores its importance as a precursor for various heterocyclic structures. This review encapsulates recent progress in the synthesis and application of the compound for generating diverse heterocyclic compounds, showcasing its versatility in organic synthesis (Fadda et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-15-8-10-7-13(6-9(10)2)11(14)4-5-12/h9-10H,3-4,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSSXDQFWICGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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